molecular formula C20H15FN2O6S B2758817 (E)-4-(3-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid CAS No. 902318-04-1

(E)-4-(3-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid

Cat. No.: B2758817
CAS No.: 902318-04-1
M. Wt: 430.41
InChI Key: IZJYTVNFFMWTAO-CXUHLZMHSA-N
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Description

(E)-4-(3-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a useful research compound. Its molecular formula is C20H15FN2O6S and its molecular weight is 430.41. The purity is usually 95%.
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Biological Activity

The compound (E)-4-(3-(5-(4-fluorobenzylidene)-2,4-dioxothiazolidin-3-yl)propanamido)-2-hydroxybenzoic acid is a thiazolidine derivative that has garnered attention for its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of the compound is C20H15FN2O6SC_{20}H_{15}FN_{2}O_{6}S with a molecular weight of 430.4 g/mol. Its structure features a thiazolidine ring, which is known for its bioactive properties, particularly in medicinal chemistry.

PropertyValue
Molecular FormulaC20H15FN2O6S
Molecular Weight430.4 g/mol
CAS Number902318-04-1

Anticancer Activity

Recent studies have indicated that thiazolidine derivatives exhibit significant anticancer properties. For instance, compounds containing the thiazolidine structure have been shown to inhibit various cancer cell lines, including HT-29 (colon cancer), A-549 (lung cancer), and HCT-116 (colon cancer) cells. The IC50 values for these compounds often range from low micromolar concentrations, demonstrating potent anti-proliferative effects:

  • Compound 15 (a related derivative) showed an IC50 of 0.081 μM against VEGFR-2, indicating strong inhibition of angiogenesis associated with tumor growth .
  • In flow cytometric analyses, it was observed that treatment with such compounds increased apoptosis rates significantly, suggesting a mechanism involving cell cycle arrest and induction of programmed cell death .

Anti-inflammatory Activity

Thiazolidine derivatives have also been recognized for their anti-inflammatory effects. The compound under discussion has shown promise in reducing inflammation markers in vitro. Studies have indicated that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are critical in various inflammatory pathways .

The biological activity of this compound is attributed to several mechanisms:

  • VEGFR-2 Inhibition : Compounds targeting VEGFR-2 can prevent tumor angiogenesis, thus limiting tumor growth.
  • Induction of Apoptosis : Increased levels of pro-apoptotic factors like BAX and decreased levels of anti-apoptotic factors like Bcl-2 have been observed following treatment with thiazolidine derivatives .
  • Antioxidant Properties : The compound may also exhibit antioxidant activity through various assays such as DPPH and ABTS radical scavenging assays, which assess the ability to neutralize free radicals .

Case Studies

Several studies have evaluated the biological activity of thiazolidine derivatives:

  • Study on Anticancer Activity : A series of thiazolidine derivatives were synthesized and tested against multiple cancer cell lines, leading to the identification of several candidates with promising anticancer activity.
  • Inflammation Model Studies : In vivo models demonstrated that thiazolidine derivatives could significantly reduce inflammation markers in animal models, supporting their potential therapeutic use in inflammatory diseases.

Properties

IUPAC Name

4-[3-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN2O6S/c21-12-3-1-11(2-4-12)9-16-18(26)23(20(29)30-16)8-7-17(25)22-13-5-6-14(19(27)28)15(24)10-13/h1-6,9-10,24H,7-8H2,(H,22,25)(H,27,28)/b16-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZJYTVNFFMWTAO-CXUHLZMHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=O)S2)CCC(=O)NC3=CC(=C(C=C3)C(=O)O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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